

# Thermodynamic Properties of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexanol

Cat. No.: B1294443

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,5-Dimethyl-2-hexanol** (CAS No: 3730-60-7), a tertiary octyl alcohol. The information contained herein is intended for use in research, drug development, and other scientific applications where a thorough understanding of the physicochemical behavior of this compound is essential. This document summarizes critically evaluated and calculated data, details the experimental protocols for their determination, and presents a visual workflow for a key experimental procedure.

## Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of **2,5-Dimethyl-2-hexanol**. The data presented is a compilation from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST).<sup>[1]</sup>

Table 1: General and Physical Properties of **2,5-Dimethyl-2-hexanol**

Property	Value	Unit	Source
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	-	[2]
Molecular Weight	130.23	g/mol	[2]
Normal Boiling Point	155-156	°C	[3]
Melting Point	-61.15 (estimate)	°C	[3][4]
Density	0.8120	g/cm <sup>3</sup>	[3]
Flash Point	52	°C	[3]
Refractive Index	1.4220	-	[3][4]

Table 2: Thermodynamic Properties of **2,5-Dimethyl-2-hexanol**

Property	Value	Unit	Source and Notes
Standard Enthalpy of Formation (gas)	-374.71	kJ/mol	[5] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation	-119.94	kJ/mol	[5] (Joback Calculated Property)
Enthalpy of Vaporization	48.40	kJ/mol	[5] (Joback Calculated Property)
Enthalpy of Fusion	9.63	kJ/mol	[5] (Joback Calculated Property)
Critical Temperature	-	K	[1] (Data available)
Critical Pressure	2868.87	kPa	[5] (Joback Calculated Property)
Heat Capacity at Constant Pressure (Ideal Gas)	-	J/mol·K	[1] (Data available as a function of temperature)

## Experimental Protocols

This section details the methodologies for determining key thermodynamic properties of liquid compounds like **2,5-Dimethyl-2-hexanol**.

## Determination of Density using Oscillating U-tube Densitometry

The density of a liquid can be precisely measured using an oscillating U-tube densitometer.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup>

Principle: A U-shaped glass tube is electronically excited to oscillate at its natural frequency.<sup>[7]</sup><sup>[9]</sup> This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, leading to a shift in the oscillation frequency.<sup>[7]</sup> This change in frequency is directly related to the density of the sample.<sup>[9]</sup>

Procedure:

- **Calibration:** The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.
- **Sample Injection:** A small, bubble-free aliquot of **2,5-Dimethyl-2-hexanol** is injected into the clean, dry U-tube.
- **Temperature Equilibration:** The temperature of the sample cell is precisely controlled, as density is temperature-dependent.
- **Frequency Measurement:** The instrument measures the oscillation period of the U-tube containing the sample.
- **Density Calculation:** The density of the sample is calculated from the measured oscillation period using the calibration constants.

## Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature.<sup>[10]</sup><sup>[11]</sup><sup>[12]</sup><sup>[13]</sup>

Principle: The sample is placed in a thermostated, evacuated vessel connected to a pressure measuring device. At thermal equilibrium, the measured pressure is the vapor pressure of the substance.

Procedure:

- **Sample Degassing:** A small amount of **2,5-Dimethyl-2-hexanol** is placed in the sample cell. The sample is typically frozen and the headspace is evacuated to remove any dissolved gases. This process may be repeated several times.
- **Temperature Control:** The sample cell is placed in a thermostat and brought to the desired temperature.
- **Equilibration:** The system is allowed to reach thermal and phase equilibrium.
- **Pressure Measurement:** The pressure in the headspace above the liquid is measured using a high-precision pressure transducer. This measured pressure is the vapor pressure at the set temperature.
- **Temperature Scan:** The procedure is repeated at various temperatures to obtain the vapor pressure curve.

## Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.<sup>[14][15][16]</sup>

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Procedure:

- **Sample Preparation:** A weighed sample of **2,5-Dimethyl-2-hexanol** is placed in a crucible inside the bomb.

- **Pressurization:** The bomb is sealed and pressurized with pure oxygen.
- **Calorimeter Assembly:** The bomb is placed in a calorimeter bucket containing a known mass of water.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Monitoring:** The temperature of the water in the calorimeter is recorded before and after combustion to determine the temperature change.
- **Calculation:** The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

## Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the specific heat capacity of a substance as a function of temperature.<sup>[17][18][19][20]</sup>

**Principle:** The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference in heat flow is proportional to the specific heat capacity of the sample.

**Procedure:**

- **Baseline Measurement:** An initial scan is performed with empty sample and reference pans to establish the baseline heat flow.
- **Standard Measurement:** A scan is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.
- **Sample Measurement:** A known mass of **2,5-Dimethyl-2-hexanol** is hermetically sealed in an aluminum pan and placed in the DSC. A scan is then run over the desired temperature range at a constant heating rate.

- Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard and the baseline at each temperature.

## Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the specific heat capacity of **2,5-Dimethyl-2-hexanol** using Differential Scanning Calorimetry.

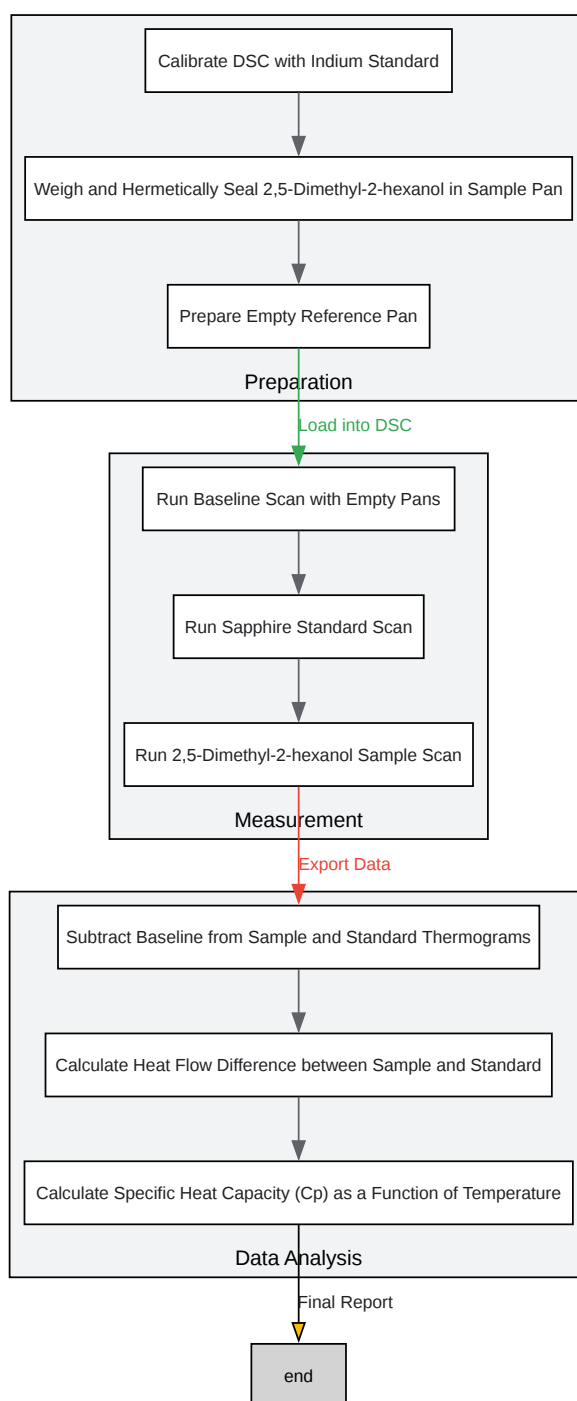


Figure 1: Experimental Workflow for DSC Measurement of Specific Heat Capacity

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